molecular formula C10H14N4O2 B1518260 3-{[(3-Aminophenyl)carbamoyl]amino}propanamide CAS No. 1157041-14-9

3-{[(3-Aminophenyl)carbamoyl]amino}propanamide

Cat. No.: B1518260
CAS No.: 1157041-14-9
M. Wt: 222.24 g/mol
InChI Key: DOSSUMYNFRSESI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

3-{[(3-Aminophenyl)carbamoyl]amino}propanamide is the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC). This designation reflects the compound’s structural hierarchy: a propanamide backbone with a [(3-aminophenyl)carbamoyl]amino substituent. The CAS Registry Number 1157041-14-9 uniquely identifies this compound in chemical databases.

Key identifiers include:

Identifier Value
CAS Registry Number 1157041-14-9
MDL Number MFCD12136700
PubChem CID 43710971

The IUPAC name prioritizes functional groups and substituents, adhering to nomenclature rules for amides and aromatic substituents. The core structure comprises a β-alanine (propanamide) chain linked via carbamoyl and amino bridges to a 3-aminophenyl group.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₄N₄O₂ indicates a composition of 10 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The molecular weight is calculated as 222.24 g/mol , derived from atomic masses:

  • Carbon (C): 12.01 × 10 = 120.10 g/mol
  • Hydrogen (H): 1.008 × 14 = 14.11 g/mol
  • Nitrogen (N): 14.01 × 4 = 56.04 g/mol
  • Oxygen (O): 16.00 × 2 = 32.00 g/mol
  • Total = 120.10 + 14.11 + 56.04 + 32.00 = 222.25 g/mol (rounded to 222.24 g/mol).

This formula aligns with the compound’s structure, which includes two amide bonds, an aromatic ring, and multiple amino groups.

SMILES Notation and InChIKey Representation

The SMILES notation C1=CC(=CC(=C1)NC(=O)N)NC(=O)CCN encodes the compound’s connectivity and stereochemistry. Key features include:

  • C1=CC(=CC(=C1)NC(=O)N) : Represents the 3-aminophenyl group with a carbamoyl substituent.
  • NC(=O)CCN : Denotes the propanamide chain linked via an amino group.

The InChIKey GLCLQEAYTYQPTD-UHFFFAOYSA-N provides a standardized identifier for database indexing. This string captures the compound’s:

  • InChI : InChI=1S/C10H14N4O2/c11-5-4-9(15)13-7-2-1-3-8(6-7)14-10(12)16/h1-3,6H,4-5,11H2,(H,13,15)(H3,12,14,16)
  • Functional groups : Amide bonds, aromatic amine, and aliphatic chain.

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Differences in naming conventions across databases reflect varying prioritization of substituents and functional groups:

Database Naming Convention Key Features
PubChem 3-amino-N-[3-(carbamoylamino)phenyl]propanamide Emphasizes the amino group on the propanamide chain and the carbamoylamino substituent on the phenyl ring.
ChemSpider Not explicitly listed Typically mirrors IUPAC nomenclature for complex amides.
Sigma-Aldrich This compound Uses a bracketed format to clarify substituent positions.
PubChem CID 22567500 3-[(3-Aminophenyl)formamido]propanamide Describes a structurally related compound with a formamido group instead of a carbamoylamino group.

These variations highlight the importance of CAS registry numbers for unambiguous identification. The IUPAC name remains the most precise descriptor, while alternative names may prioritize specific functional groups or substituents.

Properties

IUPAC Name

3-[(3-aminophenyl)carbamoylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-7-2-1-3-8(6-7)14-10(16)13-5-4-9(12)15/h1-3,6H,4-5,11H2,(H2,12,15)(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSUMYNFRSESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-{[(3-Aminophenyl)carbamoyl]amino}propanamide generally involves:

  • Synthesis or procurement of the 3-aminophenyl intermediate.
  • Formation of the carbamoyl linkage through reaction of the amine with an appropriate isocyanate or carbamoyl chloride derivative.
  • Coupling of the carbamoyl intermediate with propanamide or its activated derivatives.
  • Purification and isolation of the final product.

The key challenges include selective reduction of nitro groups to amines, efficient carbamoylation without side reactions, and maintaining the integrity of amide bonds.

Preparation of 3-Aminophenyl Intermediate

A critical precursor is the 3-aminophenyl moiety, which can be prepared via reduction of 3-nitrobenzaldehyde derivatives. One effective method involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid in triethylammonium formate (TEAF), followed by reduction of the resulting 3-(3-nitrophenyl)propanoic acid intermediate using stannous chloride in ethanol. This reduction step simultaneously converts the nitro group to the amine and esterifies the carboxylic acid, yielding ethyl 3-(3-aminophenyl)propanoate efficiently.

Step Reagents/Conditions Outcome
Knoevenagel condensation 3-Nitrobenzaldehyde + Meldrum's acid + TEAF Formation of alkylidene intermediate
Alkylidene reduction TEAF, mild conditions Reduction to 3-(3-nitrophenyl)propanoic acid
Reduction & Esterification Stannous chloride in ethanol Reduction of nitro to amine + ester formation

This method is notable for its tandem reaction steps and use of stannous chloride as both reducing agent and Lewis acid catalyst, enhancing atom economy and yield.

Carbamoylation to Form the Carbamoyl Linkage

The carbamoyl linkage in this compound is typically introduced by reacting the 3-aminophenyl intermediate with carbamoyl chloride derivatives or isocyanates. This reaction forms a urea-like bond connecting the aminophenyl group to the propanamide moiety.

While direct literature on this exact carbamoylation step for this compound is limited, analogous carbamoylation reactions in pharmaceutical synthesis employ:

  • Use of triphosgene or phosgene equivalents to generate carbamoyl chlorides in situ.
  • Reaction with amines under controlled temperature and inert atmosphere.
  • Protection/deprotection strategies for sensitive amine groups to avoid side reactions.

For example, in the synthesis of related compounds, carbamate protecting groups are removed via acidic ethanolysis, followed by treatment with triphosgene and amines to generate carbamoyl linkages in high yield.

Coupling with Propanamide

The final step involves coupling the carbamoyl intermediate with propanamide or its activated derivative. This can be achieved by:

  • Direct amidation using coupling reagents such as EDCI, DCC, or HATU.
  • Activation of the carboxylic acid group in propanamide as an acid chloride or ester.
  • Mild conditions to preserve the carbamoyl and amide functionalities.

The literature suggests that such coupling reactions are often performed after selective protection of amine groups and followed by deprotection to yield the free amide.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Notes
1 Synthesis of 3-aminophenyl 3-Nitrobenzaldehyde, Meldrum's acid, TEAF, Stannous chloride in ethanol Tandem Knoevenagel condensation and reduction with esterification
2 Carbamoylation Triphosgene, amine, acidic ethanolysis for deprotection Formation of carbamoyl linkage via urea bond
3 Amidation/Coupling EDCI/DCC/HATU or acid chloride activation Coupling with propanamide or derivative

Research Findings and Analysis

  • The use of stannous chloride in ethanol is a dual-function approach that reduces nitro groups and esterifies carboxylic acids simultaneously, improving step economy and yield.
  • Carbamoylation via triphosgene and amines is a robust method widely used in pharmaceutical synthesis to form urea linkages, adaptable to the synthesis of this compound.
  • Protection strategies are essential to avoid side reactions during carbamoylation and amidation, with acidic ethanolysis commonly used for deprotection.
  • The overall synthetic approach balances efficiency, selectivity, and scalability, with potential for adaptation to industrial-scale synthesis.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a building block for more complex molecules.

Biology: It serves as a tool in biochemical studies, including enzyme inhibition and protein labeling.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenyl ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
3-{[(3-Aminophenyl)carbamoyl]amino}propanamide Urea linkage, 3-aminophenyl group C₁₀H₁₃N₃O₂ 207.23
N-(3-aminophenyl)propanamide Direct amide linkage (no urea) C₉H₁₂N₂O 164.21
3-[(4-Aminophenyl)formamido]propanamide Formamido group instead of urea C₁₀H₁₆N₂O 186.25
3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide Pyridyl group, phenylcarbamoyl urea C₁₅H₁₆ClN₅O₂ 337.78
N-[3-[bis(2-hydroxyethyl)amino]phenyl]propionamide Bis-hydroxyethylamino group, propionamide C₁₃H₁₉N₃O₃ 265.31

Key Observations :

  • Pyridyl and phenylcarbamoyl substituents (e.g., compound 4 in ) introduce halogen and aromatic groups, increasing molecular weight and hydrophobicity .
Antioxidant and Antimicrobial Properties
  • Compound 4 (3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide): Exhibited superior reducing power compared to its thio analog (compound 5), attributed to the phenylcarbamoyl group’s electron-donating effects .
  • Compound 3 (thiourea analog) : Demonstrated the best free radical scavenging activity , suggesting sulfur atoms enhance antioxidative capacity .
  • Hydrazone derivatives (e.g., compound 7): Showed selective antibacterial activity against Rhizobium radiobacter and Xanthomonas campestris, likely due to Schiff base formation .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The urea group in the target compound improves water solubility compared to purely aromatic analogs (e.g., 3-phenylpropanamide in ) .
  • Metabolic Stability: Hydroxyethylamino substituents (e.g., ’s compound) may increase metabolic clearance due to phase II glucuronidation .

Biological Activity

3-{[(3-Aminophenyl)carbamoyl]amino}propanamide, also known as N-(3-aminophenyl)propanamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article delves into the biological activity of this compound, summarizing findings from various studies, including its antioxidant properties, anticancer efficacy, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C9_9H12_12N2_2O
  • CAS Number: 22987-10-6

This compound features an amino group attached to a propanamide backbone, which is critical for its biological activity.

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. In comparative studies:

  • Activity Levels: Some derivatives showed antioxidant activity 1.4 times higher than ascorbic acid, a well-known antioxidant .
  • Structure-Activity Relationship: The presence of specific functional groups such as phenolic or amino moieties enhances the radical scavenging ability of these compounds .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50 µM)Relative Activity to Ascorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide15.51.4
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide16.01.35
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. Key findings include:

  • Cell Lines Tested: The compound has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • Cytotoxicity: The results indicate that the compound exhibits higher cytotoxicity against U-87 compared to MDA-MB-231, suggesting a selective action towards certain cancer types .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Remarks
U-8712.5Higher sensitivity
MDA-MB-23125.0Lower sensitivity

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Radical Scavenging: The ability to donate hydrogen atoms from its amino and hydroxyl groups may contribute to its antioxidant capacity.
  • Cell Cycle Arrest: Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Inhibition of Proliferation: The compound's structural features may interfere with key signaling pathways involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in MDPI demonstrated that derivatives similar to this compound showed significant anticancer properties, with some exhibiting IC50 values in the low micromolar range against various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 3-{[(3-Aminophenyl)carbamoyl]amino}propanamide and its derivatives?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions. A common approach involves:
  • Step 1: Reacting 3-aminophenylamine with acryloyl chloride to form a β-alanine intermediate.
  • Step 2: Condensation with phenyl isocyanate or isothiocyanate in methanol to introduce the carbamoyl group.
  • Step 3: Purification via column chromatography and characterization using 1H^1H/13C^{13}C NMR and elemental analysis .
    For derivatives, hydrazine hydrate can be used to generate acid hydrazides, followed by reactions with aromatic aldehydes or isocyanates under controlled conditions (e.g., 20% aqueous KOH for cyclization) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Structural validation relies on:
  • NMR Spectroscopy: 1H^1H NMR identifies proton environments (e.g., NH2_2 at δ 6.5–7.5 ppm; carbamoyl protons at δ 8.2–8.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C: 54.2%, H: 5.1%, N: 20.3% for C10_{10}H13_{13}N3_3O2_2) .
  • Mass Spectrometry: ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 220.1) .

Q. What in vitro assays are used for preliminary bioactivity screening?

  • Methodological Answer: Common assays include:
  • Antioxidant Activity: DPPH radical scavenging (IC50_{50} values) and ferric reducing power (absorbance at 700 nm) .
  • Antibacterial Screening: Disk diffusion against Gram-negative (e.g., E. coli) and Gram-positive strains (e.g., S. aureus), with inhibition zones >10 mm considered active .
  • Data Table:
DerivativeDPPH IC50_{50} (µM)Antibacterial Activity (Zone, mm)
Parent Compound 45.2 ± 1.312.5 (E. coli)
Methylcarbamoyl 28.7 ± 0.915.8 (S. aureus)

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

  • Methodological Answer:
  • Catalyst Selection: Use 4-dimethylaminopyridine (4-DMAP) to enhance electrophilicity in carbamoyl coupling reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature Control: Maintain 0–5°C during exothermic steps (e.g., isocyanate addition) to minimize side reactions .
  • Yield Data: Derivatives with nitro groups achieve ~75% yield under optimized conditions vs. ~50% without catalysts .

Q. How do structural modifications (e.g., thiocarbamoyl vs. carbamoyl) influence bioactivity?

  • Methodological Answer:
  • Thiocarbamoyl Substitution: Increases lipophilicity (logP +0.5), enhancing membrane permeability. This correlates with improved antibacterial activity (e.g., Xanthomonas campestris inhibition: 18 mm vs. 12 mm for carbamoyl) .
  • Electron-Donating Groups (e.g., -OCH3_3): Reduce radical scavenging efficacy (DPPH IC50_{50} increases by ~20%) due to decreased resonance stabilization .
  • Data-Driven Approach: Use Hammett constants (σ) to predict substituent effects on reactivity and bioactivity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer:
  • Standardize Assays: Use identical bacterial strains (e.g., ATCC controls) and DPPH concentrations (100 µM) for cross-study comparability.
  • Control for Purity: HPLC purity >95% (C18 column, 254 nm) ensures activity is not skewed by impurities .
  • Meta-Analysis: Pool data from ≥3 independent studies (e.g., using RevMan) to identify trends masked by outliers .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer:
  • Docking Simulations (AutoDock Vina): Model interactions with enzymes (e.g., acetylcholinesterase) using PDB ID 4EY7. Key residues: Trp286 (π-π stacking) and Ser203 (H-bonding) .
  • QSAR Models: Utilize descriptors like polar surface area (PSA) and molar refractivity (CMR) to predict IC50_{50} values. For example, PSA <90 Å2^2 correlates with blood-brain barrier permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-{[(3-Aminophenyl)carbamoyl]amino}propanamide
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3-{[(3-Aminophenyl)carbamoyl]amino}propanamide

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